2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Description

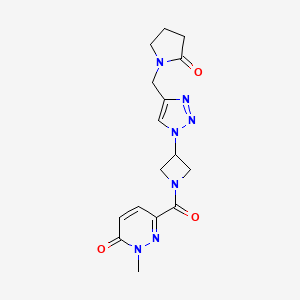

The compound 2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazinone core substituted with a methyl group at position 2 and a complex azetidine-triazole-pyrrolidinone moiety at position 4. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its pharmacological relevance, particularly in cardiovascular and anti-inflammatory agents .

Properties

IUPAC Name |

2-methyl-6-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c1-20-14(24)5-4-13(18-20)16(26)22-9-12(10-22)23-8-11(17-19-23)7-21-6-2-3-15(21)25/h4-5,8,12H,2-3,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWULPZULBGGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The presence of the azetidine and triazole moieties suggests potential antimicrobial properties. Studies have shown that azetidine derivatives can inhibit bacterial growth and have antifungal effects .

- Anticancer Potential : The compound's structure may allow it to act as a modulator of cancer cell proliferation. Triazole derivatives are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways .

- Anti-inflammatory Effects : Some derivatives of pyridazine and azetidine have been reported to possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

- Receptor Modulation : The triazole and pyridazine components may interact with specific receptors in the body, altering physiological responses.

- Cell Cycle Interference : Some studies suggest that certain azetidine derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activities of compounds related to or structurally similar to this compound:

Study 1: Antimicrobial Activity

In a study assessing various azetidine derivatives for antimicrobial properties, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Study 2: Anticancer Properties

Another investigation focused on triazole-containing compounds demonstrated their capacity to inhibit cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) () share the pyridazinone core but differ in substituents. For example:

- Position 2 : Methyl group in the target compound vs. diverse alkyl/aryl groups (e.g., benzyl, allyl) in 3a-3h.

- Position 6: The target compound’s azetidine-triazole-pyrrolidinone chain vs. phenyl and chloro groups in 3a-3h.

Key Implications :

- The phenyl and chloro groups in 3a-3h likely enhance lipophilicity and π-π stacking interactions, whereas the azetidine-triazole-pyrrolidinone chain in the target compound introduces hydrogen-bonding capacity and conformational constraints.

- Synthetic routes for 3a-3h involve alkylation of pyridazinone with halides under basic conditions , suggesting that the target compound’s synthesis may require analogous steps but with advanced intermediates (e.g., click chemistry for triazole formation).

Triazole-Containing Compounds

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () shares a triazole substituent but differs in the core structure (pyridine vs. pyridazinone) and substituent groups (cyclopropyl vs. pyrrolidinone).

- Triazole Position : Both compounds feature triazole at position 6, but the target compound’s triazole is linked to an azetidine-carbonyl group, enabling additional spatial flexibility.

Tetrazole and Imidazopyridine Derivatives

Pyrimidin-2(1H)-one derivatives with tetrazole and coumarin groups () and tetrahydroimidazo[1,2-a]pyridine derivatives () highlight the role of nitrogen-rich heterocycles:

Data Tables

Table 1: Structural Comparison of Pyridazinone Derivatives

| Compound | Core Structure | Position 2 Substituent | Position 6 Substituent | Key Features |

|---|---|---|---|---|

| Target Compound | Pyridazinone | Methyl | Azetidine-triazole-pyrrolidinone | Conformational rigidity, H-bond donors |

| 5-Chloro-6-phenyl-3(2H)-ones | Pyridazinone | Variable (e.g., benzyl) | Phenyl, chloro | Lipophilic, π-π interactions |

Table 2: Physicochemical Properties of Triazole Derivatives

| Compound | Triazole Substituent | Core Structure | Solubility Predictors |

|---|---|---|---|

| Target Compound | Azetidine-carbonyl-pyrrolidinone | Pyridazinone | High polarity (pyrrolidinone lactam) |

| Ethyl 6-(4-cyclopropyl-...) | Cyclopropyl | Pyridine | Moderate lipophilicity (cyclopropyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.